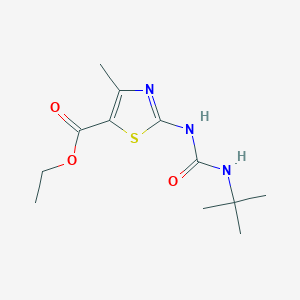
Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group, a urea moiety, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the thiazole intermediate with tert-butyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-car
生物活性
Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, which includes a thiazole ring and a ureido group, suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure
The molecular formula for this compound is C13H18N2O2S. The compound's structural features are critical for its biological activity, particularly the thiazole and ureido functionalities that facilitate enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various therapeutic effects, such as:
- Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory pathways.
- Anticancer properties : By blocking pathways that promote cancer cell proliferation.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit potent inhibition of various enzymes, including:
- Phosphoinositide 3-kinases (PI3K) : Involved in cellular growth and survival.
- Tyrosine kinases : Important for signal transduction in cancer cells.
These interactions suggest potential applications in treating cancer and inflammatory diseases .
Cytotoxicity Studies
In vitro studies have shown that derivatives of thiazole compounds can exhibit low cytotoxicity while maintaining potent biological activity. For instance, certain analogs have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their effectiveness as anticancer agents .
Case Studies
- Anti-inflammatory Activity : A study evaluated the efficacy of thiazole derivatives in reducing inflammation in animal models. Results showed that compounds similar to this compound significantly reduced markers of inflammation, suggesting potential use in treating autoimmune disorders .
- Anticancer Potential : Another study focused on the anticancer properties of thiazole derivatives, where this compound was tested against breast and colon cancer cell lines. The compound exhibited a dose-dependent decrease in cell viability, highlighting its potential as an anticancer therapeutic .
Data Table
属性
IUPAC Name |
ethyl 2-(tert-butylcarbamoylamino)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-6-18-9(16)8-7(2)13-11(19-8)14-10(17)15-12(3,4)5/h6H2,1-5H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGARCOFCAYMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













